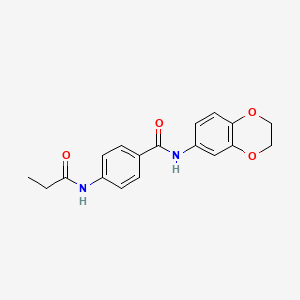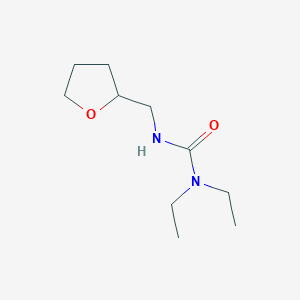
N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea
Descripción general
Descripción
N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since become one of the most effective insect repellents available. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. It is commonly used in areas where insect-borne diseases are prevalent, such as malaria, dengue fever, and Lyme disease.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea is not fully understood. It is believed that N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea works by interfering with the insect's ability to detect human skin. N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea may also interfere with the insect's ability to locate its host by disrupting the chemical signals that the insect uses to locate its prey.
Biochemical and Physiological Effects:
N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea has been shown to have a low toxicity in humans and animals. However, it can cause skin irritation and allergic reactions in some individuals. N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to have some neurotoxic effects in animals, although the significance of these effects in humans is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea is a highly effective insect repellent that has been extensively studied for its insect-repellent properties. It is widely used in areas where insect-borne diseases are prevalent. However, N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea has some limitations in lab experiments. For example, it can interfere with the results of certain experiments that involve the use of insects.
Direcciones Futuras
There are several areas of research that could be explored in relation to N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea. One area of research could be to investigate the mechanism of action of N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea in more detail. Another area of research could be to explore the potential use of N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea as a pesticide in agriculture. Additionally, researchers could investigate the potential use of N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea in combination with other insecticides to increase their effectiveness. Finally, researchers could explore the potential use of N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea in the development of new insect-repellent products.
Aplicaciones Científicas De Investigación
N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea has been extensively studied for its insect-repellent properties. It has been shown to be highly effective in repelling a wide range of insects, including mosquitoes, ticks, and fleas. N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea works by interfering with the insect's ability to detect human skin, making it difficult for them to locate and bite their host. N,N-diethyl-N'-(tetrahydro-2-furanylmethyl)urea has also been studied for its potential use in agriculture as a pesticide.
Propiedades
IUPAC Name |
1,1-diethyl-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(4-2)10(13)11-8-9-6-5-7-14-9/h9H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMUAPGAUCIILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCC1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4235649.png)
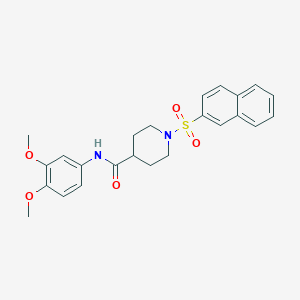
![N-(2-chlorophenyl)-2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4235663.png)
![1-[3-(4-nitrophenoxy)benzoyl]piperidine](/img/structure/B4235675.png)
![ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate acetate](/img/structure/B4235682.png)
![ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate](/img/structure/B4235684.png)
![N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4235693.png)
![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4235701.png)
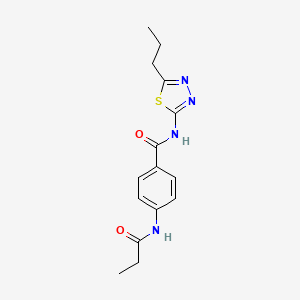
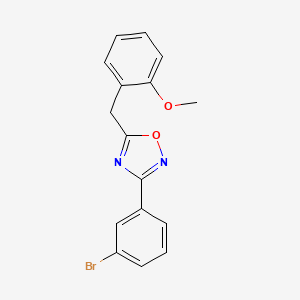
![3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4235719.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4235740.png)
![4-{[(4-fluorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4235752.png)
